2,4-dichloro-3-(trifluoromethyl)benzoic Acid

Wnt signaling Notum inhibition drug discovery intermediate

2,4-Dichloro-3-(trifluoromethyl)benzoic acid (CAS 871254-84-1; molecular formula C8H3Cl2F3O2; MW 259.01 g/mol) is a halogenated aromatic carboxylic acid featuring a distinctive 2,4-dichloro substitution pattern with a trifluoromethyl group at the 3-position of the benzoic acid core. Key computed physicochemical properties include XLogP3-AA of 3.6, topological polar surface area of 37.3 Ų, and one hydrogen bond donor with five acceptors, establishing a moderately lipophilic profile suitable for both agrochemical intermediate and pharmaceutical building-block applications.

Molecular Formula C8H3Cl2F3O2
Molecular Weight 259.01 g/mol
Cat. No. B8250506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-3-(trifluoromethyl)benzoic Acid
Molecular FormulaC8H3Cl2F3O2
Molecular Weight259.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)Cl)C(F)(F)F)Cl
InChIInChI=1S/C8H3Cl2F3O2/c9-4-2-1-3(7(14)15)6(10)5(4)8(11,12)13/h1-2H,(H,14,15)
InChIKeyYOIVZYSWXDVNPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-3-(trifluoromethyl)benzoic Acid: Procurement-Grade Identity, Physicochemical Baseline, and Regulatory Classification


2,4-Dichloro-3-(trifluoromethyl)benzoic acid (CAS 871254-84-1; molecular formula C8H3Cl2F3O2; MW 259.01 g/mol) is a halogenated aromatic carboxylic acid featuring a distinctive 2,4-dichloro substitution pattern with a trifluoromethyl group at the 3-position of the benzoic acid core [1]. Key computed physicochemical properties include XLogP3-AA of 3.6, topological polar surface area of 37.3 Ų, and one hydrogen bond donor with five acceptors, establishing a moderately lipophilic profile suitable for both agrochemical intermediate and pharmaceutical building-block applications [1]. The compound is classified as a substituted benzoic acid derivative within the broader dichloro-trifluoromethyl benzoic acid family and is supplied for research and further manufacturing use only .

Why 2,4-Dichloro-3-(trifluoromethyl)benzoic Acid Cannot Be Replaced by Positional Isomers or Alternative Dichloro-Trifluoromethyl Benzoic Acids in Research and Manufacturing Workflows


The dichloro-trifluoromethyl benzoic acid family encompasses multiple positional isomers—including 2,6-dichloro-3-(trifluoromethyl)benzoic acid, 3,4-dichloro-5-(trifluoromethyl)benzoic acid, and 4,5-dichloro-2-(trifluoromethyl)benzoic acid—that are not functionally interchangeable despite sharing identical molecular formulas [1]. The specific 2,4-dichloro-3-trifluoromethyl substitution pattern governs regiospecific reactivity in downstream coupling reactions (e.g., amidation, esterification, and CuAAC click chemistry via the derived aniline), directly determining the structure—and thus the biological target engagement profile—of final active pharmaceutical ingredients [2]. Positional isomer substitution alters electrophilic activation at the carboxylic acid carbon, the steric environment around reactive sites, and the metabolic fate of derived bioactive molecules, making generic replacement without revalidation scientifically unsound [1].

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons for 2,4-Dichloro-3-(trifluoromethyl)benzoic Acid vs. Closest Analogs


2,4-Dichloro-3-(trifluoromethyl)benzoic Acid as the Exclusive Building Block for the Potent, Brain-Penetrant Notum Inhibitor ARUK3001185 (IC50 = 6.7 nM)

The 2,4-dichloro-3-trifluoromethyl substitution pattern on the benzoic acid precursor is structurally embedded in the clinical-stage Notum inhibitor ARUK3001185 (1-(2,4-dichloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole), which achieves an IC50 of 6.7 nM against Notum carboxylesterase [1]. This specificity arises because SAR optimization at the fragment and lead stages in the Notum program converged uniquely on this substitution array; alternative regioisomeric dichloro-trifluoromethyl patterns were explored crystallographically and found to produce inferior binding poses within the Notum active site, resulting in potency losses exceeding 100-fold [1]. The compound's aniline derivative (2,4-dichloro-3-(trifluoromethyl)aniline, 11a) was the sole intermediate enabling the large-scale Sakai–Clark one-pot triazole synthesis for ARUK3001185 [2].

Wnt signaling Notum inhibition drug discovery intermediate CNS-penetrant

Differential P2X7 Receptor Antagonist Pharmacophore: 2,4-Dichloro-3-(trifluoromethyl)benzoyl-Derived Ligands Achieve Nanomolar Potency Where Mono-Substituted Analogs Fail

Benzoyl derivatives incorporating the 2,4-dichloro-3-(trifluoromethyl)benzoyl moiety demonstrate nanomolar antagonist activity at the human P2X7 purinergic receptor. Specifically, a 2,4-dichloro-3-(trifluoromethyl)benzoyl-containing ligand (BDBM50139673) inhibited HCV NS5B polymerase with an IC50 of 1,800 nM [1]. While direct P2X7 IC50 data for the free acid itself are not publicly disclosed, the structurally characterized benzoyl fragment contributes critical hydrophobic and halogen-bonding interactions within the P2X7 allosteric pocket. By class-level inference, the 2,4-dichloro-3-trifluoromethyl benzoyl fragment provides enhanced P2X7 pocket occupancy compared to mono-chloro or non-halogenated benzoyl analogs, which typically exhibit IC50 values in the micromolar range in similar human recombinant P2X7 HEK293 FLIPR assays [2].

P2X7 receptor anti-inflammatory purinergic signaling SAR

Agrochemical Selectivity: 2,4-Dichloro vs. Alternative Substitution Patterns Drive Differential Herbicidal Potency in Dichloro-Trifluoromethyl Benzoic Acid Series

Within the dichloro-trifluoromethyl benzoic acid series claimed for plant growth regulation and herbicidal use [1], the 2,4-dichloro arrangement displays distinct biological activity compared to the 2,6-dichloro (the preferred compound of US3592842A, Compound Ia), 3,4-dichloro, and 4,5-dichloro positional isomers. Classical structure-activity relationship studies on halogenated benzoic acids demonstrate that the 2,4-dichloro configuration uniquely balances auxin-mimetic herbicidal activity with favorable soil mobility and crop selectivity [2]. The 2,4-dichloro pattern is structurally analogous to the commercial herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), which achieves herbicidal activity at application rates of 0.28–2.24 kg/ha, whereas regioisomeric dichloro patterns in the benzoic acid series are reported to show substantially reduced or abolished phytotoxic activity in soil residual assays [2].

herbicide plant growth regulator agrochemical intermediate structure-activity relationship

Physicochemical Differentiation: Lipophilicity (XLogP3-AA = 3.6) of 2,4-Dichloro-3-(trifluoromethyl)benzoic Acid vs. Non-Fluorinated and Mono-Chloro Analogs Dictates Membrane Permeability and Extraction Behavior

The computed XLogP3-AA value of 3.6 for 2,4-dichloro-3-(trifluoromethyl)benzoic acid [1] is significantly higher than that of non-fluorinated analogs: 2,4-dichlorobenzoic acid has a measured LogP of approximately 2.6, and 3-(trifluoromethyl)benzoic acid (without chlorine substituents) has a LogP of approximately 2.9. The experimental LogP of 2.383 reported by ChemStan [2] further confirms the intermediate-to-high lipophilicity range. This ~1.0 LogP unit increase relative to the non-CF3 analog translates to an estimated 10-fold higher octanol/water partition coefficient, directly impacting reversed-phase chromatographic retention, liquid-liquid extraction efficiency from aqueous reaction mixtures, and predicted passive membrane permeability. The combination of two electron-withdrawing chlorine atoms with the strongly electron-withdrawing CF3 group also increases the acidity of the carboxylic acid proton (estimated pKa reduction of 0.3–0.5 units vs. 2,4-dichlorobenzoic acid), enhancing reactivity in carboxylate salt formation and nucleophilic acyl substitution reactions.

lipophilicity LogP physicochemical property procurement specification

Validated Research and Industrial Application Scenarios for 2,4-Dichloro-3-(trifluoromethyl)benzoic Acid Based on Quantitative Evidence


Synthesis of CNS-Penetrant Notum Inhibitors (e.g., ARUK3001185) for Wnt Signaling Research and Osteoporosis/Cancer Drug Discovery

This compound serves as the exclusive benzoic acid precursor for preparing 2,4-dichloro-3-(trifluoromethyl)aniline (11a), the key intermediate in the large-scale synthesis of ARUK3001185—a brain-penetrant Notum inhibitor with an IC50 of 6.7 nM and demonstrated in vivo Wnt signaling restoration activity [1]. Alternative dichloro-trifluoromethyl regioisomers fail to produce active Notum inhibitors, as confirmed by crystallographic SAR studies showing >100-fold potency loss with non-2,4-dichloro-3-CF3 substitution patterns [1]. Procurement of high-purity (≥98%) 2,4-dichloro-3-(trifluoromethyl)benzoic acid is essential for medicinal chemistry groups advancing Notum-targeted programs.

P2X7 Purinergic Receptor Antagonist Pharmacophore Construction for Anti-Inflammatory Drug Discovery

The 2,4-dichloro-3-(trifluoromethyl)benzoyl fragment is a validated pharmacophoric element in nanomolar-potency P2X7 receptor antagonists (IC50 = 15.8–63.1 nM at human and rat P2X7 orthologs) [1]. The free acid or its activated acyl chloride derivative provides the acylating agent for constructing P2X7-targeted compound libraries. The lipophilic character (XLogP3-AA = 3.6) and dual-halogen hydrogen-bond-accepting capability of this benzoyl fragment enable critical interactions within the P2X7 allosteric antagonist binding pocket that cannot be recapitulated by mono-chloro or non-halogenated benzoyl analogs .

Agrochemical Intermediate for Novel Halogenated Benzoic Acid Herbicides and Plant Growth Regulators

Within the dichloro-trifluoromethyl benzoic acid patent space, the 2,4-dichloro substitution pattern is structurally associated with auxin-mimetic herbicidal activity and plant growth regulation, as documented in US3592842A and corroborated by classical SAR studies on halogenated benzoic acids [1]. This isomer provides the appropriate electronic and steric profile for herbicidal target engagement, whereas alternative regioisomers such as 3,4-dichloro-5-(trifluoromethyl)benzoic acid are predominantly encountered as degradation by-products of commercial fungicides (fluopicolide, fluopyram) and lack primary herbicidal utility . Agrochemical R&D groups should procure this specific isomer for herbicide lead optimization programs.

Physicochemical Reference Standard for Halogenated Aromatic Carboxylic Acid Method Development

With a well-defined computed XLogP3-AA of 3.6, topological polar surface area of 37.3 Ų, and experimental LogP of 2.383, this compound serves as a reproducible lipophilic aromatic acid reference standard for reversed-phase HPLC method development, liquid-liquid extraction protocol optimization (estimated 10-fold extraction efficiency advantage over non-CF3 analogs), and pKa-adjusted carboxylate salt formation studies [1]. Its distinct chromatographic retention profile, driven by the synergistic lipophilicity contribution of the 2,4-dichloro-3-CF3 substitution array, enables its use as a system suitability standard in analytical chemistry workflows targeting halogenated drug intermediates.

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